molecular formula C19H18BrN3O B1292898 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide CAS No. 956576-49-1

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide

Cat. No.: B1292898
CAS No.: 956576-49-1
M. Wt: 384.3 g/mol
InChI Key: NREFDNBERMMWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide is a synthetic organic compound with the molecular formula C19H18BrN3O and a molecular weight of 384.28 g/mol . This compound is characterized by the presence of a quinoline core substituted with a bromo group at the 6-position, an isopropylphenyl group at the 2-position, and a carbohydrazide group at the 4-position. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Bromination: The quinoline core is then brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide.

    Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carbohydrazide Group: The final step involves the introduction of the carbohydrazide group at the 4-position of the quinoline core. This can be achieved through the reaction of the corresponding carboxylic acid derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The carbohydrazide group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the de-brominated quinoline derivative.

    Substitution: The major products are the substituted quinoline derivatives with the nucleophile replacing the bromo group.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The quinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the bromo and isopropylphenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(24)23-21)15-9-14(20)7-8-17(15)22-18/h3-11H,21H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREFDNBERMMWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148587
Record name 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-49-1
Record name 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.